2-Ethoxy-4-fluoroaniline

Catalog No.
S1500980
CAS No.
178993-28-7
M.F
C8H10FNO
M. Wt
155.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-4-fluoroaniline

CAS Number

178993-28-7

Product Name

2-Ethoxy-4-fluoroaniline

IUPAC Name

2-ethoxy-4-fluoroaniline

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

InChI

InChI=1S/C8H10FNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3

InChI Key

CNNNOMZFRQSTMF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)F)N

Synonyms

Benzenamine, 2-ethoxy-4-fluoro- (9CI)

Canonical SMILES

CCOC1=C(C=CC(=C1)F)N

2-Ethoxy-4-fluoroaniline is an organic compound with the molecular formula C8H10FNOC_8H_{10}FNO. It belongs to the class of substituted anilines, where the hydrogen atoms on the benzene ring are replaced by ethoxy and fluoro groups at the 2 and 4 positions, respectively. This compound is often encountered in its hydrochloride salt form, which enhances its solubility and stability in various chemical environments. The presence of both ethoxy and fluoro groups imparts unique chemical properties that make it valuable in synthetic organic chemistry and medicinal applications.

  • Oxidation: This compound can be oxidized to produce quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The fluoro group can be reduced to yield other functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Both the ethoxy and fluoro groups can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

Research into the biological activity of 2-Ethoxy-4-fluoroaniline indicates potential interactions with various biological targets. The compound's structure suggests it may influence enzyme activity or receptor binding, though specific mechanisms are still under investigation. Its unique combination of functional groups allows for exploration in pharmacological contexts, particularly in drug development.

The synthesis of 2-Ethoxy-4-fluoroaniline typically involves several steps:

  • Nitration: The precursor, 2-ethoxyaniline, is nitrated to introduce a nitro group at the 4-position.
  • Reduction: The nitro group is subsequently reduced to an amino group, yielding 2-ethoxy-4-nitroaniline.
  • Fluorination: The amino group is then substituted with a fluoro group using a fluorinating agent such as hydrogen fluoride.
  • Hydrochloride Formation: Finally, treatment with hydrochloric acid converts the compound into its hydrochloride salt form.

In industrial settings, these reactions may be optimized for large-scale production using continuous flow reactors and catalytic methods to improve efficiency and reduce environmental impact.

2-Ethoxy-4-fluoroaniline has several notable applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: It is studied for its potential biological activities and interactions with enzymes.
  • Pharmaceutical Development: The compound is investigated for its potential use in creating new therapeutic agents.
  • Industrial Use: It is utilized in the production of dyes, pigments, and agrochemicals.

Studies on the interactions of 2-Ethoxy-4-fluoroaniline with biological systems are ongoing. Initial findings suggest that its structural features may enhance binding affinity to specific targets, influencing both pharmacokinetics and pharmacodynamics. Understanding these interactions is crucial for assessing its potential therapeutic uses and safety profiles.

Several compounds share structural similarities with 2-Ethoxy-4-fluoroaniline:

Compound NameStructural FeaturesUnique Characteristics
2-Ethoxy-4-chloroanilineChlorine atom instead of fluorineGenerally less stable than fluoro variant
2-Ethoxy-4-bromoanilineBromine atom instead of fluorineHigher reactivity compared to fluorine
2-Methoxy-4-fluoroanilineMethoxy group instead of ethoxyDifferent solubility and reactivity
4-Ethoxy-2-fluoroanilineEthoxy group at position 4Different orientation affects reactivity

Uniqueness

The uniqueness of 2-Ethoxy-4-fluoroaniline lies in its specific combination of ethoxy and fluoro groups, which significantly influence its chemical stability, reactivity, and biological properties compared to its analogs. The presence of fluorine enhances lipophilicity and hydrogen bonding capabilities, making it particularly useful in pharmaceutical applications.

XLogP3

1.7

Wikipedia

2-ethoxy-4-fluoroaniline

Dates

Last modified: 08-15-2023

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